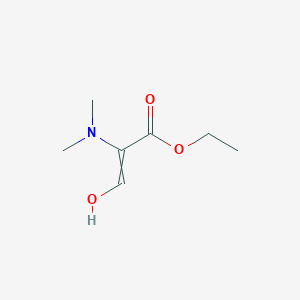
Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate is an organic compound with a unique structure that includes both an ester and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the dimethylamine attacks the carbonyl carbon of the ethyl acetoacetate, followed by a rearrangement to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are carefully controlled to optimize yield and purity. Parameters such as temperature, pressure, and the concentration of reactants are adjusted to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate exerts its effects involves interactions with various molecular targets The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis in the presence of enzymes
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of an ester.
2-(Diethylamino)ethyl methacrylate: Contains an ethyl group instead of a methyl group on the amino nitrogen.
2-(Dimethylamino)ethanol: Lacks the ester group but has similar reactivity due to the amino group.
Uniqueness
Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
62004-77-7 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-4-11-7(10)6(5-9)8(2)3/h5,9H,4H2,1-3H3 |
InChI Key |
DDWSRWMXPXAMMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















